molecular formula C28H28N2O3 B11230885 2'-benzyl-N-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-N-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11230885
M. Wt: 440.5 g/mol
InChI Key: PSNTTYDAPPPORH-UHFFFAOYSA-N
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Description

2’-benzyl-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 2’-benzyl-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through a multi-step synthetic route. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’-benzyl-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2’-benzyl-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2’-benzyl-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide include other spiro compounds and isoquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity. Some examples include:

The uniqueness of 2’-benzyl-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific combination of functional groups and its spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-benzyl-N-(2-methoxyphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C28H28N2O3/c1-33-24-16-8-7-15-23(24)29-26(31)25-21-13-5-6-14-22(21)27(32)30(28(25)17-9-10-18-28)19-20-11-3-2-4-12-20/h2-8,11-16,25H,9-10,17-19H2,1H3,(H,29,31)

InChI Key

PSNTTYDAPPPORH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5

Origin of Product

United States

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